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molecular formula C11H14N2O3 B8398517 Ethyl 4-(acetylamino)-3-aminobenzoate

Ethyl 4-(acetylamino)-3-aminobenzoate

Cat. No. B8398517
M. Wt: 222.24 g/mol
InChI Key: FRWVZRKKEYMTOL-UHFFFAOYSA-N
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Patent
US06420409B1

Procedure details

A mixture of wet crystals of 4-(acetylamino)-3-nitrobenzoate (45.3 g, purity: 66.2%), ethanol (191.6 g), water (31.9 g), and palladium-on-carbon (palladium content: 5%, water content: 50%, 3.0 g) was stirred at 40° C. for 19 hours at a hydrogen atmosphere. The catalyst was collected by filtration and washed with a mixed solvent of water and ethanol (1/9, 30.0 g). The filtrate was concentrated, and t-butyl methyl ether (33.0 g) was added dropwise thereto at 50° C., and the mixture was cooled to 10° C. to effect crystallization. Crystals were collected and washed with t-butyl methyl ether (30.0 g), and dried at 60° C. under reduced pressure. Thus, ethyl 4-(acetylamino)-3-aminobenzoate (18.2 g) was obtained.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
191.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Name
Quantity
31.9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=[O:10])=[CH:7][C:6]=1[N+:14]([O-])=O)(=[O:3])[CH3:2].[CH2:17](O)[CH3:18].[H][H]>[Pd].O>[C:1]([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O:11][CH2:17][CH3:18])=[O:10])=[CH:7][C:6]=1[NH2:14])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
45.3 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C=C(C(=O)[O-])C=C1)[N+](=O)[O-]
Name
Quantity
191.6 g
Type
reactant
Smiles
C(C)O
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
31.9 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was collected by filtration
WASH
Type
WASH
Details
washed with a mixed solvent of water and ethanol (1/9, 30.0 g)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
t-butyl methyl ether (33.0 g) was added dropwise
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
Crystals were collected
WASH
Type
WASH
Details
washed with t-butyl methyl ether (30.0 g)
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=C(C=C(C(=O)OCC)C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: CALCULATEDPERCENTYIELD 40.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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